(2,4-Difluorophenylthio)acetonitrile
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Overview
Description
(2,4-Difluorophenylthio)acetonitrile is a chemical compound with the molecular formula C₈H₅F₂NS and a molecular weight of 185.2 g/mol . It is primarily used in proteomics research and other biochemical applications . The compound is characterized by the presence of a difluorophenyl group attached to a thioether and a nitrile group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Difluorophenylthio)acetonitrile typically involves the reaction of 2,4-difluorothiophenol with chloroacetonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the thiol group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions: (2,4-Difluorophenylthio)acetonitrile undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides and sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for the reduction of the nitrile group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the phenyl ring.
Major Products:
Sulfoxides and Sulfones: Formed from the oxidation of the thioether group.
Primary Amines: Resulting from the reduction of the nitrile group.
Substituted Phenyl Derivatives: Produced from nucleophilic substitution reactions.
Scientific Research Applications
(2,4-Difluorophenylthio)acetonitrile is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: Used in the study of enzyme mechanisms and protein interactions.
Industry: Employed in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2,4-Difluorophenylthio)acetonitrile involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
(2,4-Difluorophenyl)acetonitrile: Lacks the thioether group, making it less versatile in certain reactions.
(2,4-Difluorophenylthio)ethanol: Contains a hydroxyl group instead of a nitrile group, affecting its reactivity and applications.
Uniqueness: (2,4-Difluorophenylthio)acetonitrile is unique due to the presence of both the thioether and nitrile groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo multiple types of chemical reactions makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-(2,4-difluorophenyl)sulfanylacetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NS/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIWAJKEBITMHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)SCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371807 |
Source
|
Record name | (2,4-Difluorophenylthio)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-63-1 |
Source
|
Record name | (2,4-Difluorophenylthio)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 175277-63-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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